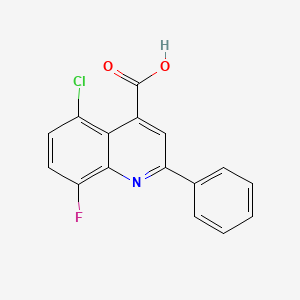
5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid is a quinoline derivative known for its significant biological activities. The quinoline ring system is a common structural motif in many biologically active compounds, including antimalarial, antibacterial, and anticancer agents . The incorporation of chlorine and fluorine atoms into the quinoline structure enhances its biological activity and chemical stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. This reaction mixture is heated on a steam bath for 5-6 hours, leading to the formation of the intermediate 7-chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid . This intermediate can then be further reacted with various substituted amines to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may utilize microwave irradiation techniques to enhance reaction efficiency and yield. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods . This method involves the same reactants but uses microwave irradiation for a short duration (110-210 seconds), resulting in yields of 91-96% .
化学反应分析
Types of Reactions
5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives .
科学研究应用
5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid has several scientific research applications:
作用机制
The mechanism of action of 5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division . By inhibiting this enzyme, the compound induces DNA fragmentation and apoptosis in cancer cells . Molecular docking studies have shown good correlation between the compound’s interactions with topoisomerase II and its observed inhibitory activity .
相似化合物的比较
Similar Compounds
7-Chloro-6-fluoro-2-phenylquinoline-4-carboxylic acid: An intermediate in the synthesis of 5-Chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid.
Fluoroquinolones: A class of antibiotics with a similar quinoline core structure, known for their broad-spectrum antibacterial activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which enhances its biological activity and chemical stability. The presence of both chlorine and fluorine atoms in the quinoline ring system contributes to its potent anticancer activity and makes it a valuable compound for further drug development .
属性
分子式 |
C16H9ClFNO2 |
|---|---|
分子量 |
301.70 g/mol |
IUPAC 名称 |
5-chloro-8-fluoro-2-phenylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H9ClFNO2/c17-11-6-7-12(18)15-14(11)10(16(20)21)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
InChI 键 |
ACEBEQCRKOPLDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




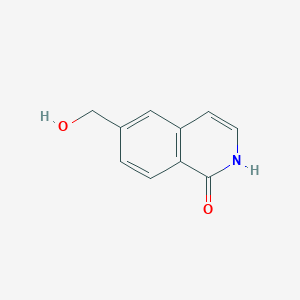
![2-acetamido-2-deoxy-alpha-D-galactopyranosyl-(1->3)-[6-deoxy-alpha-L-galactopyranosyl-(1->2)]-beta-D-galactopyranosyl-(1->4)-beta-D-glucopyranose](/img/structure/B13706482.png)


![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)

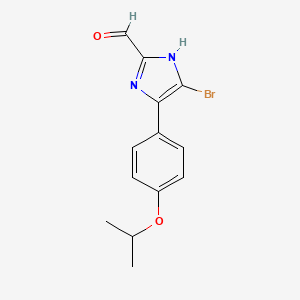
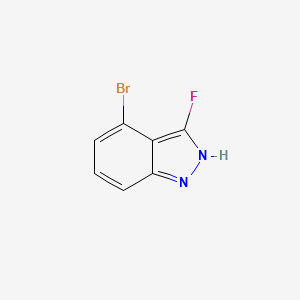
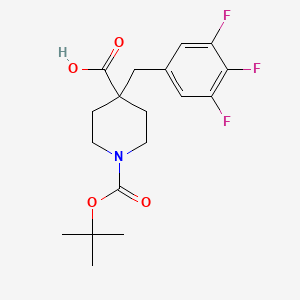

![[(2S,3R,4S,5R)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B13706568.png)
![N-[[6-(7-Chloro-2-thieno[3,2-b]pyridyl)-3-pyridyl]methyl]-2-methoxyethanamine](/img/structure/B13706571.png)
